molecular formula C12H8BrF3N2OS B2369860 5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 321848-45-7

5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2369860
CAS No.: 321848-45-7
M. Wt: 365.17
InChI Key: OUXFZWVJTHPVHP-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C12H8BrF3N2OS and its molecular weight is 365.17. The purity is usually 95%.
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Biological Activity

5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays.

The compound has the following chemical characteristics:

  • CAS Number : 321848-45-7
  • Molecular Formula : C12H8BrF3N2OS
  • Molecular Weight : 353.17 g/mol
  • Purity : 95%

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities. The specific compound in focus has shown promise in several key areas:

Antitumor Activity

Studies have demonstrated that pyrazole derivatives can inhibit various cancer cell lines. The compound's structural features, particularly the bromine and trifluoromethyl groups, enhance its interaction with target proteins involved in cancer progression. For instance:

  • Mechanism of Action : It is believed that the compound may inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in certain cancers including melanoma and non-small cell lung cancer .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazoles are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators.

  • In vitro Studies : In laboratory settings, compounds similar to this compound have shown significant reductions in nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS) .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented. The specific compound has been tested against various bacterial strains and fungi.

  • Efficacy : Preliminary results indicate that the compound exhibits moderate to high activity against certain pathogens, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of pyrazole derivatives. The presence of electron-withdrawing groups such as bromine and trifluoromethyl enhances the compound's bioactivity.

Substituent Effect on Activity
Bromine (Br)Increases cytotoxicity in cancer cells
Trifluoromethyl (CF3)Enhances anti-inflammatory properties
Sulfanyl (-S-)Contributes to overall stability

Case Studies

  • Breast Cancer Research : In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, pyrazole derivatives with similar structures exhibited significant cytotoxic effects, especially when combined with doxorubicin, indicating potential for synergistic therapeutic approaches .
  • Antifungal Activity Assessment : A series of pyrazole carboxamide derivatives showed promising antifungal activity against phytopathogenic fungi, suggesting that modifications to the core structure can yield potent antifungal agents .

Properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF3N2OS/c1-18-11(20-8-4-2-7(13)3-5-8)9(6-19)10(17-18)12(14,15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXFZWVJTHPVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=O)SC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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